molecular formula C33H36F2N5O4P B10831779 KRAS G12C inhibitor 28

KRAS G12C inhibitor 28

Cat. No.: B10831779
M. Wt: 635.6 g/mol
InChI Key: AULVAQHFJPQQED-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS G12C Inhibitor 28 is a small molecule designed to target and inhibit the KRAS G12C mutation, which is a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation results from a substitution of glycine with cysteine at codon 12 of the KRAS gene, leading to continuous activation of KRAS and subsequent uncontrolled cell proliferation. This compound specifically binds to the mutant KRAS protein, thereby inhibiting its activity and providing a targeted therapeutic approach for cancers harboring this mutation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C Inhibitor 28 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to ensure high purity and consistency of the final product. Quality control measures, including analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions: KRAS G12C Inhibitor 28 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may possess different biological activities and properties .

Scientific Research Applications

KRAS G12C Inhibitor 28 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS G12C Inhibitor 28 exerts its effects by covalently binding to the cysteine residue at position 12 of the mutant KRAS protein. This binding locks KRAS in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells harboring the KRAS G12C mutation .

Comparison with Similar Compounds

Properties

Molecular Formula

C33H36F2N5O4P

Molecular Weight

635.6 g/mol

IUPAC Name

1-(4-dimethylphosphoryl-2-methyl-6-propan-2-ylphenyl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C33H36F2N5O4P/c1-8-27(42)38-12-13-39(20(5)17-38)31-23-16-25(35)29(28-24(34)10-9-11-26(28)41)36-32(23)40(33(43)37-31)30-19(4)14-21(45(6,7)44)15-22(30)18(2)3/h8-11,14-16,18,20,41H,1,12-13,17H2,2-7H3/t20-/m0/s1

InChI Key

AULVAQHFJPQQED-FQEVSTJZSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=C(C=C5C)P(=O)(C)C)C(C)C)C(=O)C=C

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=C(C=C5C)P(=O)(C)C)C(C)C)C(=O)C=C

Origin of Product

United States

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